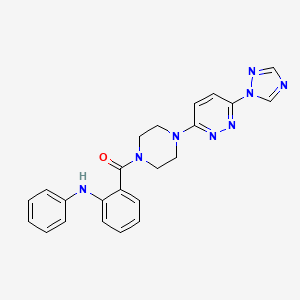
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-(phenylamino)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Modes of Action and Synthesis
Herbicide Action and Synthesis : The study of pyridazinone compounds, including similar structures, highlights their utility as herbicides. For example, certain pyridazinone derivatives inhibit photosynthesis in plants, contributing to their phytotoxicity. This mechanism is akin to other known herbicides, such as atrazine. Additionally, modifications to the pyridazinone structure can enhance biological properties, such as resistance to metabolic detoxification and interference with chloroplast development (Hilton et al., 1969).
Novel Syntheses of Derivatives : Research into the condensation of pyridazinone compounds with aromatic aldehydes has led to the creation of novel derivatives with potential pharmacological applications. These syntheses explore the versatility of pyridazinone frameworks for generating compounds with diverse biological activities (El-Gaby et al., 2003).
Biological Activity
Analgesic and Anti-inflammatory Agents : The synthesis of Mannich bases of arylpyridazinones demonstrates their potential as analgesic and anti-inflammatory agents. Certain derivatives have shown promising results in preclinical models, outperforming standard drugs like acetylsalicylic acid in analgesic activity tests. This indicates the potential for pyridazinone derivatives in developing new pain management and anti-inflammatory medications (Gökçe et al., 2005).
Antiviral and Antitumoral Activity : The creation of triazole analogues of piperazine, including structures similar to the query compound, has shown significant antibacterial activity against human pathogens. This suggests a potential application in combating bacterial infections and indicates the broader antimicrobial potential of such compounds (Nagaraj et al., 2018).
Anticonvulsant Agents : Derivatives designed as sodium channel blockers have demonstrated anticonvulsant properties, with some showing higher protective indices than standard drugs like phenytoin. This highlights the potential of pyridazinone and triazine derivatives in the development of new treatments for epilepsy and related disorders (Malik & Khan, 2014).
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines . They are known to interact with various targets, including Heat Shock Protein 90 (HSP90), a promising anticancer drug target .
Mode of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . They bind to their targets, such as HSP90, through hydrogen bond and hydrophobic interactions .
Biochemical Pathways
Similar compounds have been shown to lead to the degradation of client proteins by the ubiquitin–proteasome pathway . This process disrupts protein homeostasis in cancer cells, leading to cell death.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds has been reported to improve pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds have been reported to exhibit potent inhibitory activities against cancer cell lines . They have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
特性
IUPAC Name |
(2-anilinophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O/c32-23(19-8-4-5-9-20(19)26-18-6-2-1-3-7-18)30-14-12-29(13-15-30)21-10-11-22(28-27-21)31-17-24-16-25-31/h1-11,16-17,26H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRDEZXMGREIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
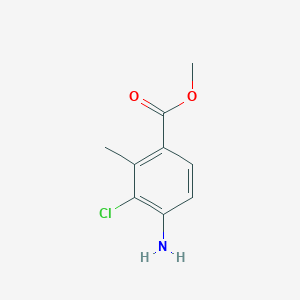
![3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2755492.png)
![N-(3-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2755494.png)
![4-bromo-N-({5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2755495.png)
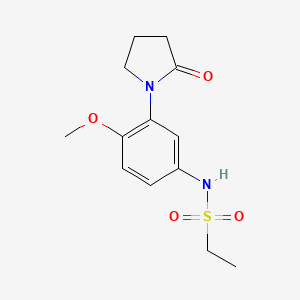
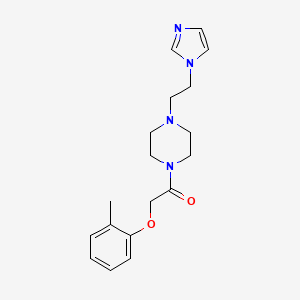
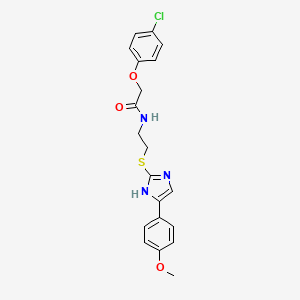
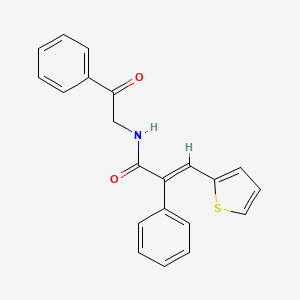
![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B2755507.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine](/img/structure/B2755510.png)
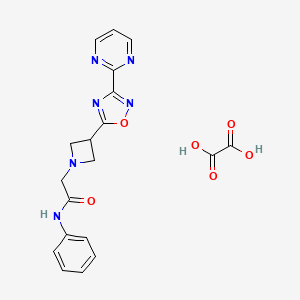
![(4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2755513.png)
![2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B2755514.png)
